REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[C:4](#[N:8])/[CH:5]=[CH:6]/[CH3:7].[C:9]1([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:14]=[CH:13][C:12]([CH:15]=O)=[CH:11][CH:10]=1.C(O[Na])(C)(C)C>C1COCC1.O>[C:9]1([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:10]=[CH:11][C:12]([CH2:15][N:2]2[C:4]([NH2:8])=[CH:5][C:6]([CH3:7])=[N:3]2)=[CH:13][CH:14]=1 |f:0.1|
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Name
|
|
Quantity
|
0.51 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0.82 mL
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)#N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.82 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
993 mg
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)O[Na]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 40° C. for 2 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 40° C. for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
To the resulting yellow solid was added iPrOH (15 mL)
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Type
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CUSTOM
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Details
|
the suspension was transferred to a pressure vessel
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Type
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STIRRING
|
Details
|
the mixture was stirred at 100° C. for 2 h 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with Et2O (50 mL×2)
|
Type
|
EXTRACTION
|
Details
|
The combined organic layers were extracted with IN aq. HCl (2×30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (50 mL×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)CN1N=C(C=C1N)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 885 mg | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |